![molecular formula C15H12F9NO B2847630 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2059278-40-7](/img/structure/B2847630.png)
3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also has trifluoromethyl groups attached to the benzene ring, which can greatly influence the compound’s properties .
Molecular Structure Analysis
The molecule likely has a complex structure due to the presence of the piperidine ring and multiple trifluoromethyl groups. These groups can influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions. The piperidine ring can also undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl groups and the piperidine ring. For example, the trifluoromethyl groups are highly electronegative, which could influence the compound’s polarity .科学的研究の応用
Synthesis and Anti-cancer Properties
Research into the cytotoxic properties of 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs, which may share structural similarities or derivations with the compound , has shown selective toxicity for malignant cells. These studies suggest potential anti-cancer applications by targeting neoplastic cells while sparing normal cell lines, indicating a promising avenue for therapeutic research and development (Pati et al., 2008).
Structural Studies and Molecular Modeling
The structural characteristics and molecular modeling of certain derivatives, including 3,5-bis(benzylidene)-4-oxopiperidinium compounds, have been extensively studied. These investigations provide insights into the chemical behavior and potential applications of similar compounds in materials science and molecular engineering, offering a foundation for designing novel materials with specific properties (Fonari et al., 2011).
Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for dye treatment applications. The inclusion of such monomers improves membrane hydrophilicity and water flux, enhancing the effectiveness of water treatment processes. This suggests potential utility in environmental engineering, particularly in the purification and recycling of industrial wastewater (Liu et al., 2012).
Anti-inflammatory and Antitumour Activities
Compounds derived from 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine have been explored for their anti-inflammatory and antitumor activities. Studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have highlighted their potential in treating inflammatory conditions and their application in cancer therapy, demonstrating significant inhibition of pro-inflammatory cytokines (Li et al., 2018).
Glycosylation Studies
The compound has been implicated in studies concerning the glycosylation process, particularly in the synthesis of glycosyl triflates. This research is relevant for the development of novel carbohydrate-based molecules with potential applications in drug development and biochemistry (Crich & Smith, 2001).
作用機序
将来の方向性
特性
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F9NO/c16-13(17,18)8-5-9(14(19,20)21)7-25(6-8)12(26)10-3-1-2-4-11(10)15(22,23)24/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSILQKCTQNWXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

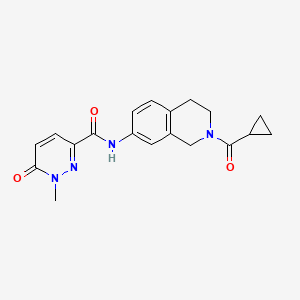
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2847549.png)
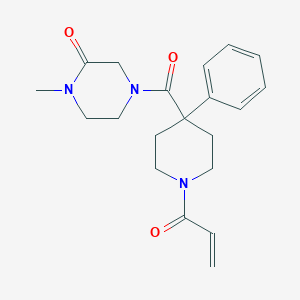
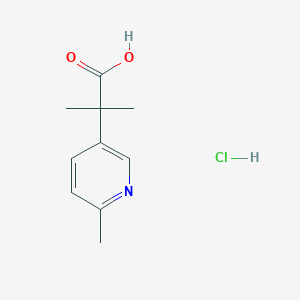
![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)
![2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide](/img/structure/B2847558.png)
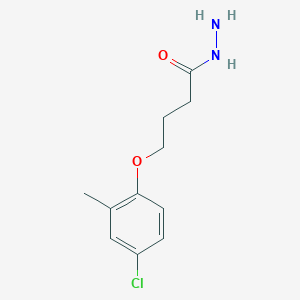
![1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2847560.png)
![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)

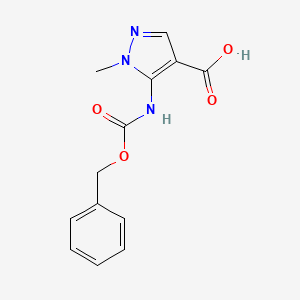
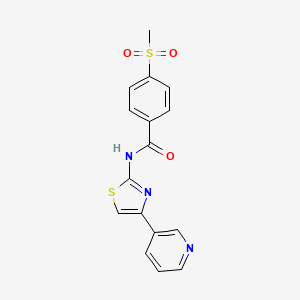
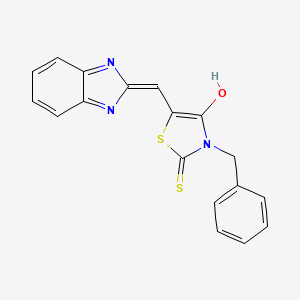
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)